molecular formula C11H11N3O2 B2868271 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid CAS No. 74361-78-7

2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B2868271
CAS No.: 74361-78-7
M. Wt: 217.228
InChI Key: OGZKPGZSMQKKCO-UHFFFAOYSA-N
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Description

2-(3-Amino-5-phenyl-1H-pyrazol-1-yl)acetic acid ( 74361-78-7) is a pyrazole-based building block designed for pharmaceutical and anticancer research. Pyrazole derivatives are vital substructures in compounds with significant biological properties, including antitumor activity . This compound serves as a versatile synthetic intermediate for constructing more complex heterocyclic systems. Researchers utilize similar pyrazole-acetic acid derivatives in the synthesis of dihydropyrazolo[4,3-c]pyridin-4-ones, which are interesting scaffolds in drug discovery due to their multitude of hydrogen bond donors and acceptors that can interact with protein targets . The core pyrazole structure is found in several FDA-approved drugs and is frequently explored in the development of novel kinase inhibitors and targeted cancer therapies . As a key raw material, this compound enables the exploration of new chemical entities, particularly in the synthesis of pyrazole-s-triazine hybrids, which have shown promise in inducing cytotoxicity in various cancer cell lines such as breast cancer (MCF-7, MDA-MB-231), glioblastoma (U-87 MG), and non-small cell lung cancer (A549) . Key Chemical Data: • CAS Number: 74361-78-7 • Molecular Formula: C11H11N3O2 • Molecular Weight: 217.22 g/mol • SMILES: O=C(O)CN1N=C(N)C=C1C2=CC=CC=C2 This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-amino-5-phenylpyrazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-10-6-9(8-4-2-1-3-5-8)14(13-10)7-11(15)16/h1-6H,7H2,(H2,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZKPGZSMQKKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functional group modifications to introduce the amino and phenyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more suitable for large-scale production, such as heterogeneous catalysts and green solvents, are often employed .

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, cyclohexyl derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid is an organic compound that falls under the category of life science products . American Elements supplies this compound in various volumes and can produce it to customer specifications, offering high and ultra-high purity forms .

Basic Information

  • Chemical Formula: C11H11N3O2C_{11}H_{11}N_3O_2
  • Molecular Weight: 217.23
  • IUPAC Name: 2-(3-amino-5-phenylpyrazol-1-yl)acetic acid
  • CAS Number: 74361-78-7
  • MDL Number: MFCD24489525
  • PubChem CID: 12626439

Potential Applications

While the search results do not directly list applications of this compound, they do provide some context regarding pyrazole derivatives.

  • Anti-inflammatory agents: Pyrazolone derivatives have been explored as potential non-ulcerogenic anti-inflammatory lead candidates . A study utilizing molecular operating environment (MOE) software, looked at the anti-inflammatory activity of pyrazolone derivatives . The study found that FASA_H (fractional hydrophobic surface area) was positively correlated with anti-inflammatory activity, while dipole and AM1_IP (ionization potential) were negatively correlated .
  • Inhibitors: 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives have been identified as human dihydroorotate dehydrogenase (DHODH) inhibitors .

Mechanism of Action

The mechanism of action of 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents (Pyrazole Positions) Molecular Formula MW Key Functional Groups
2-(3-Amino-5-phenyl-1H-pyrazol-1-yl)acetic acid 3-NH₂, 5-Ph C₁₁H₁₁N₃O₂ 217.23 –NH₂, –COOH, Ph
(5-Amino-2H-pyrazol-3-yl)-acetic acid 3-NH₂, 5-H C₅H₇N₃O₂ 141.13 –NH₂, –COOH
2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid 3-CF₃, 5-CH₃ C₇H₇F₃N₂O₂ 222.14 –CF₃, –COOH, –CH₃
[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid 3-CHF₂, 5-CH₃ C₇H₈F₂N₂O₂ 202.15 –CHF₂, –COOH, –CH₃
[4-(5-Phenyl-1H-pyrazol-3-yl)phenoxy]acetic acid (12a) 3-Ph, 5-H; Phenoxy linkage C₁₈H₁₇BrN₂O₃ 389.25 –Br, –COOH, Ph, phenoxy

Key Observations :

  • Phenyl vs. Small Alkyl/Fluorinated Groups : The phenyl group in the parent compound enhances π-π interactions but reduces solubility compared to smaller substituents (e.g., –CH₃ in ). Fluorinated analogs (CF₃, CHF₂) increase lipophilicity and metabolic stability .
  • Amino Group vs.
  • Molecular Weight: Brominated derivative 12a has the highest MW (389.25) due to the phenoxy and Br groups, impacting bioavailability .

Biological Activity

2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound characterized by a pyrazole ring with an amino group and a phenyl substituent. Its unique structure contributes to a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C11_{11}H11_{11}N3_{3}O2_{2}
  • Molecular Weight : 217.23 g/mol
  • IUPAC Name : 2-(3-amino-5-phenylpyrazol-1-yl)acetic acid

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, modulating cellular pathways involved in inflammation and cell proliferation.

Potential Mechanisms:

  • Enzyme Inhibition : The compound has been shown to act as an inhibitor for various kinases, which are critical in signaling pathways related to cancer and inflammation .
  • Antioxidant Activity : Molecular docking studies suggest that this compound may exhibit antioxidant properties, potentially reducing oxidative stress within cells .

Biological Activities

Research indicates that this compound possesses several notable biological activities:

Anti-inflammatory Activity

Studies have demonstrated that compounds with similar pyrazole structures exhibit significant anti-inflammatory effects. For example, derivatives have shown IC50_{50} values comparable to established anti-inflammatory drugs like diclofenac .

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines, including:

  • Breast Cancer (MCF7, MDA-MB-231) : Exhibited significant antiproliferative effects.
  • Lung Cancer (A549) : Demonstrated cytotoxicity against lung cancer cells.

In vitro studies suggest that the compound can inhibit the growth of multiple cancer types, including breast, lung, and colorectal cancers .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the synthesis and anticancer activity of pyrazole derivatives, including this compound. Results indicated significant inhibition of cancer cell proliferation in vitro .
Study 2 Explored the anti-inflammatory properties of similar pyrazole compounds. The study reported IC50_{50} values indicating potent anti-inflammatory activity comparable to standard treatments .
Study 3 Conducted molecular docking studies revealing potential interactions with prostaglandin reductase (PTGR2), suggesting a mechanism for its anti-inflammatory effects .

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